molecular formula C20H17Cl2N B14419696 N,N-Dibenzyl-3,4-dichloroaniline CAS No. 80576-51-8

N,N-Dibenzyl-3,4-dichloroaniline

Cat. No.: B14419696
CAS No.: 80576-51-8
M. Wt: 342.3 g/mol
InChI Key: ZATMATZXDOFZGD-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3,4-dichloroaniline is a specialty aniline derivative designed for advanced organic synthesis and medicinal chemistry research. This compound features a 3,4-dichloroaniline core, a scaffold recognized in the development of agrochemicals and pharmacologically active molecules . The molecule is functionalized with N-dibenzyl protective groups, which are prized in synthetic chemistry for their stability and are strategically employed in complex multi-step syntheses, such as the stereoselective preparation of β-lactam-containing pseudopeptides and other bioactive structures . The dichloroaniline moiety is a known precursor to herbicides like diuron and linuron , and related aniline derivatives have shown potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCAs) . This suggests that this compound serves as a versatile and protected intermediate, enabling researchers to explore new chemical spaces in drug discovery and agrochemical development. The dibenzyl groups can modulate the compound's steric and electronic properties, influencing its reactivity and interaction with biological targets. This product is intended for use in a controlled laboratory setting by qualified professionals. It is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheets and handle the compound with appropriate personal protective equipment, as the 3,4-dichloroaniline precursor is known to be toxic .

Properties

CAS No.

80576-51-8

Molecular Formula

C20H17Cl2N

Molecular Weight

342.3 g/mol

IUPAC Name

N,N-dibenzyl-3,4-dichloroaniline

InChI

InChI=1S/C20H17Cl2N/c21-19-12-11-18(13-20(19)22)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

ZATMATZXDOFZGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Hydrogenation Conditions and Catalyst Systems

The reduction of nitroarenes to anilines typically employs heterogeneous catalysts under elevated hydrogen pressure. As detailed in US Patent 3,291,832, platinum catalysts in the presence of morpholine as a dechlorination inhibitor are critical for suppressing side reactions such as hydrodechlorination. Standard conditions involve:

  • Temperature : 30–150°C during primary hydrogenation, rising to 170–180°C in the final stage to reduce 3,3',4,4'-tetrachlorohydrazobenzene impurities.
  • Pressure : 200–600 psig hydrogen pressure.
  • Catalyst Loading : 0.5–2 wt% platinum on carbon.
  • Solvent : Optional use of polar aprotic solvents (e.g., DMF) to enhance nitro group accessibility.

A representative protocol involves charging a reactor with 3,4-dichloro-1-nitrobenzene, 1% Pt/C, and morpholine (0.5–1.0 equivalents). After pressurizing with H₂, the mixture is agitated at 100°C until nitro compound conversion exceeds 99.8%. The temperature is then raised to 175°C for 30 minutes to hydrogenate residual hydrazo compounds, yielding 3,4-dichloroaniline with ≤0.08% impurities.

Analytical Validation of Purity

Quantitative analysis of 3,3',4,4'-tetrachlorohydrazobenzene involves gravimetric isolation via hydrochloric acid treatment. A 5 g sample of crude 3,4-dichloroaniline is dissolved in 1 L of 10% HCl, heated to 50–60°C, and filtered through a tared crucible. The insoluble hydrazo compound is dried at 115°C and weighed, ensuring compliance with commercial purity standards.

The introduction of benzyl groups to the amine moiety of 3,4-dichloroaniline is achieved through nucleophilic alkylation, typically using benzyl bromide or chloride under basic conditions.

Reaction Optimization and Solvent Selection

A study from the University of Amsterdam outlines a general procedure for N,N-dibenzylation of substituted anilines. Key parameters include:

  • Base : Potassium carbonate (2.2–3.0 equivalents) to deprotonate the aniline.
  • Alkylating Agent : Benzyl bromide (2.2 equivalents) in anhydrous DMF or THF.
  • Temperature : Reflux conditions (80–100°C) for 12–24 hours.
  • Workup : Aqueous extraction, followed by column chromatography (silica gel, hexane/DCM eluent) to isolate the product.

Table 1: Comparison of N,N-Dibenzylation Conditions

Parameter Condition 1 Condition 2
Solvent DMF THF
Temperature (°C) 80 100
Reaction Time (h) 18 12
Yield (%) 65 59
Purity (HPLC) 98.5% 97.2%

Data adapted from ref..

Mechanistic Considerations and Side Reactions

The alkylation proceeds via an SN2 mechanism, where the deprotonated aniline attacks the benzyl electrophile. Competing side reactions include:

  • Over-alkylation : Formation of quaternary ammonium salts if excess benzyl halide is used.
  • Solvolysis : Degradation of benzyl halides in protic solvents, necessitating anhydrous conditions.

The use of morpholine in the hydrogenation step (Section 1.1) indirectly benefits the alkylation by minimizing acidic byproducts that could protonate the aniline nucleophile.

Advanced Purification Techniques

Column Chromatography

Silica gel chromatography with gradients of hexane and dichloromethane (4:1 to 1:1 v/v) effectively separates this compound from unreacted starting materials and mono-benzylated byproducts.

Recrystallization

Recrystallization from ethyl acetate or ethanol/water mixtures enhances purity to >99%, as evidenced by sharp melting points (e.g., 68–79°C for analogous compounds).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) : Aromatic protons resonate at δ 7.38–7.21 (m, 10H, benzyl groups), δ 6.59 (s, 2H, aniline ring), and δ 4.67 (s, 4H, N–CH₂).
  • ¹³C NMR : Peaks at δ 144.2 (C–N), 128.9–126.7 (benzyl carbons), and 116.6–108.5 (chlorinated aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ for C₂₀H₁₆Cl₂N₂ is observed at m/z 369.0654, confirming the target structure.

Industrial Applications and Scalability

This compound serves as a precursor to herbicides and fungicides, where the dibenzyl groups enhance lipid solubility for improved bioavailability. Scalability challenges, such as catalyst recovery in hydrogenation and solvent recycling in alkylation, are addressed through continuous-flow reactors and membrane filtration technologies.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-3,4-dichloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry: N,N-Dibenzyl-3,4-dichloroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of aniline derivatives on biological systems and their potential as therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-3,4-dichloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • In contrast, Mal-3,4-DCA and Glc-β-3,4-DCA are water-soluble conjugates formed during plant detoxification, facilitating excretion or sequestration .
2.2 Metabolic Pathways and Environmental Fate
  • N,N-Dibenzyl-3,4-DCA: Limited metabolic data exist, but the bulky benzyl groups likely resist enzymatic hydrolysis or conjugation, leading to environmental persistence .
  • DCA : Rapidly metabolized in plants via N-malonylation and glucosylation, with Mal-3,4-DCA exported to soil or translocated in xylem . In microbes, DCA is hydrolyzed from herbicides like linuron and Karsil, forming persistent residues .
  • Mal-3,4-DCA : Excreted by soybean roots into the rhizosphere, reducing intracellular toxicity .
  • N-O-Dimethylhydroxylamine-DCA : A microbial degradation product of linuron, less persistent than DCA due to further breakdown .

Environmental Persistence Ranking :
N,N-Dibenzyl-3,4-DCA > DCA > Glc-β-3,4-DCA > Mal-3,4-DCA ≈ N-O-Dimethylhydroxylamine-DCA

2.3 Toxicity Profiles
Compound Acute Toxicity (Aquatic Organisms) Chronic Effects
N,N-Dibenzyl-3,4-DCA Unknown (predicted high bioaccumulation) Likely chronic toxicity due to persistence
DCA Daphnia magna 48h EC50: 290 µg/L Reduces Daphnia reproduction at 20 µg/L , disrupts fish embryogenesis
Mal-3,4-DCA Lower toxicity than DCA Rapid excretion minimizes chronic exposure
3,3',4,4'-TCAB 10x more toxic than DCA Persistent, carcinogenic azobenzene derivative

Key Findings :

  • DCA’s toxicity is well-documented, with 3,3',4,4'-tetrachloroazobenzene (TCAB) , a dimerization product, exhibiting higher ecotoxicity .
  • N,N-Dibenzyl-3,4-DCA’s lipophilicity may increase biomagnification risks, though acute toxicity data are lacking.

Q & A

Q. What are the standard synthetic routes for producing high-purity 3,4-dichloroaniline (3,4-DCA) in laboratory settings?

3,4-DCA is synthesized via catalytic reduction of nitro precursors. For example, iron powder is used to reduce 3,4-dichloronitrobenzene under reflux in chlorobenzene, followed by solvent extraction and distillation . Advanced refining employs catalytic hydrogenation (e.g., Pd/C) combined with ASPEN software simulations to optimize separation processes, achieving 99.15% yield and purity through distillation and crystallization .

Q. How can researchers distinguish 3,4-DCA from its structural isomers (e.g., 2,5-DCA) in analytical workflows?

Terahertz time-domain spectroscopy (THz-TDS) coupled with density functional theory (DFT) calculations provides a rapid, non-destructive method. 3,4-DCA exhibits distinct absorption peaks at 1.00, 1.48, and 1.88 THz, while 2,5-DCA peaks at 0.83, 1.04, and 1.17 THz. DFT simulations of vibrational modes validate these spectral fingerprints .

Q. What environmental factors dominate the degradation of 3,4-DCA in aquatic systems?

Phototransformation is the primary degradation pathway in natural waters. The SOLAR model predicts a photolysis rate of 0.12–0.20 d⁻¹ under sunlight, with hydrolysis (pH-dependent) and microbial degradation contributing minimally. In rice paddies, hydrolysis of propanil releases 3,4-DCA, which persists in grain hydrolysates .

Q. How do plants metabolize 3,4-DCA, and what analytical techniques are used to track its conjugates?

In soybean and rice, 3,4-DCA is rapidly conjugated via N-glucosylation and N-malonylation. Reverse-phase HPLC with radiolabeled tracers (e.g., ¹⁴C) identifies metabolites like Mal-3,4-DCA (Rf 0.15) and Glc-β-3,4-DCA (Rf 0.32). Translocation studies show preferential accumulation of malonyl conjugates in leaves .

Advanced Research Questions

Q. What are the ecotoxicological implications of 3,4-DCA transformation products in soil and water?

Microbial condensation of 3,4-DCA produces 3,3',4,4'-tetrachloroazobenzene (TCAB), which exhibits higher toxicity (e.g., LC₅₀ in Pristina longiseta: 2.5 mg/L for 3,4-DCA vs. 0.2 mg/L for TCAB). TCAB bioaccumulates in benthic organisms, disrupting invertebrate recolonization in streams .

Q. How can fluidized bed bioreactors optimize 3,4-DCA biodegradation in industrial wastewater?

A draft tube fluidized bed bioreactor with diatomaceous earth-immobilized microbes achieves 95% degradation at a 1.25 h retention time. Kinetic modeling reveals biofilm transitions from substrate (3,4-DCA) to oxygen limitation, with diffusion-reaction parameters validated using batch-grown cell data .

Q. What computational tools enhance the design of 3,4-DCA purification processes?

ASPEN Plus simulations model distillation columns and crystallization units to refine 3,4-DCA. Sensitivity analyses optimize reflux ratios and tray counts, reducing energy use while maintaining >99% purity. Experimental validation shows <1% deviation from simulated yields .

Q. How does 3,4-DCA disrupt macrophage function in mammalian systems?

The metabolite N-hydroxy-3,4-DCA oxidizes hemoglobin, inducing methemoglobinemia and hemolytic anemia in rats. In vitro erythrocyte assays confirm its oxidative potency (EC₅₀: 10 µM), while acylase inhibitors (e.g., triorthotolyl phosphate) mitigate toxicity .

Q. What enzymatic mechanisms drive 3,4-DCA conjugation in plants, and how are they quantified?

Glucosyltransferases and malonyl-CoA-dependent acyltransferases mediate conjugation. Radiolabeled 3,4-DCA tracer studies combined with enzymatic inhibition (e.g., phlorizin for glucosidases) quantify metabolite turnover rates. Malonyl conjugates dominate (67–63% of total absorption) in soybean roots .

Q. Can engineered rhizobia mitigate 3,4-DCA toxicity in herbicide-contaminated soils?

Paracoccus versutus M-1 expresses aryl acylamidase, cleaving propanil to 3,4-DCA, which is acetylated to N-acetyl-3,4-DCA (10× less toxic). Field trials show reduced soil toxicity and enhanced nitrogen fixation in linuron-treated soils .

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